molecular formula C19H30O6S2 B4894144 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate

2,3-bis(butylsulfonyl)propyl 4-methylbenzoate

Cat. No. B4894144
M. Wt: 418.6 g/mol
InChI Key: XEWDPZQZXORALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonyl-based compound that has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is not well understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory activity. It has also been found to have antioxidant activity. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been found to have analgesic activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. In addition, it has been found to have good stability under various conditions. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate. One of the most significant directions is the further exploration of its anti-inflammatory activity. This compound has shown promising results in vitro and in animal models, and further studies are needed to determine its potential as an anti-inflammatory agent. In addition, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2. Finally, the study of the pharmacokinetics and pharmacodynamics of 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate may lead to a better understanding of its potential as a therapeutic agent.

Synthesis Methods

2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been synthesized using different methods. One of the most common methods is the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride. The reaction takes place under reflux conditions, and the product is obtained in good yield. Another method involves the reaction between 4-methylbenzoic acid and 1,3-propanediol in the presence of butylsulfonyl chloride and triethylamine. This method gives a higher yield of the product.

Scientific Research Applications

2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of chiral compounds. In addition, 2,3-bis(butylsulfonyl)propyl 4-methylbenzoate has been used in the field of medicinal chemistry. It has been found to have potential as an anti-inflammatory agent.

properties

IUPAC Name

2,3-bis(butylsulfonyl)propyl 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)15-18(27(23,24)13-7-5-2)14-25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWDPZQZXORALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(butylsulfonyl)propyl 4-methylbenzoate

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